molecular formula C17H12Cl2N4O3 B4360555 N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4360555
M. Wt: 391.2 g/mol
InChI Key: ZIYZZNNXSQAPQN-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a dichlorobenzyl group, and a benzodioxole moiety, making it a subject of study for its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The dichlorobenzyl group is introduced through a substitution reaction, often using 2,4-dichlorobenzyl chloride as a reagent. The final step involves the coupling of the triazole intermediate with the benzodioxole-5-carboxamide under specific reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic ammoxidation and selective chloromethylation are employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind with various enzymes and receptors, modulating their activity. The dichlorobenzyl group enhances the compound’s ability to penetrate biological membranes, while the benzodioxole moiety contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide is unique due to its combination of a triazole ring, dichlorobenzyl group, and benzodioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O3/c18-12-3-1-11(13(19)6-12)7-23-8-20-17(22-23)21-16(24)10-2-4-14-15(5-10)26-9-25-14/h1-6,8H,7,9H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYZZNNXSQAPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN(C=N3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide

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